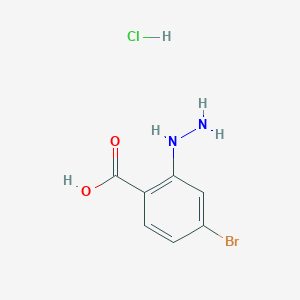

4-Bromo-2-hydrazinylbenzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-bromo-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJBCCDBRFUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride typically involves the bromination of 2-hydrazinylbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 4-position with a bromine atom. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydrazinylbenzoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is utilized in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Backbone

The following compounds share structural similarities with 4-bromo-2-hydrazinylbenzoic acid hydrochloride but differ in substituents, leading to distinct physicochemical and biological properties:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: Bromine and fluorine (in the fluorophenylhydrazine derivative) enhance electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions . Amino/Hydrazinyl Groups: The hydrazinyl group in this compound enables condensation reactions (e.g., with maleic anhydride to form pyrrole derivatives), while dimethylamino groups in the dimethylamino analog may enhance solubility or modulate receptor binding .

- Biological Activity :

- Hydrazinyl derivatives (e.g., 4-bromo-2-hydroxy benzoic acid hydrazide) exhibit antimicrobial activity against bacteria and fungi, with MIC values ranging from 25–100 µg/mL depending on the substituents .

- Fluorinated analogs (e.g., 4-bromo-2-fluorophenylhydrazine hydrochloride) may show improved metabolic stability due to fluorine's electronegativity, a common strategy in drug design .

Biological Activity

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound is synthesized from 4-hydrazinobenzoic acid and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

The synthesis of this compound involves the bromination of 4-hydrazinobenzoic acid, followed by purification processes such as filtration and recrystallization. The compound typically appears as a light brown solid and is soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

Research indicates that derivatives of hydrazinobenzoic acids, including this compound, exhibit significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 3.125 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Klebsiella pneumoniae | 6.25 μg/mL |

| Pseudomonas aeruginosa | 12.5 μg/mL |

| Acinetobacter baumannii | 6.25 μg/mL |

The compound showed potent activity against Gram-positive bacteria, particularly methicillin-resistant strains, with an MIC as low as 3.125 μg/mL . The presence of the bromine atom enhances the lipophilicity and biological activity of the compound, contributing to its effectiveness against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound exhibits strong antimicrobial properties, it also has varying effects on human cell lines. In vitro studies have shown that at higher concentrations, there is a notable cytotoxic effect on normal human fibroblast cells, indicating a need for careful dosage management in therapeutic applications .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μg/mL) |

|---|---|

| Normal Human Fibroblasts | 25 |

| Cancer Cell Line (HeLa) | 15 |

These results suggest that while the compound is effective as an antimicrobial agent, its use must be balanced against potential cytotoxic effects.

Case Studies

A study conducted on the efficacy of various hydrazone derivatives indicated that modifications to the hydrazine moiety can significantly alter biological activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced antibacterial properties compared to their electron-donating counterparts .

In another research effort focusing on structural modifications of hydrazinobenzoic acid derivatives, it was found that para-substituted derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to meta-substituted analogues . This underscores the importance of molecular structure in determining biological efficacy.

Q & A

Q. How can researchers design derivatives to improve pharmacokinetic properties?

- SAR Optimization :

- Lipophilicity : Introduce alkyl chains (e.g., methyl, ethyl) at the hydrazine N to enhance membrane permeability (clogP <3).

- Pro-drug Strategy : Esterify the carboxylic acid (e.g., ethyl ester) to increase oral bioavailability, with enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.